molecular formula C12H10BrN5 B12896781 4-(4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole CAS No. 62537-97-7

4-(4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole

Cat. No.: B12896781
CAS No.: 62537-97-7
M. Wt: 304.15 g/mol
InChI Key: UXYARLLIQYBEAV-UHFFFAOYSA-N
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Description

4-(4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a bromophenyl group, a pyrazole ring, and a triazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the bromophenyl precursor. One common method involves the bromination of phenylacetic acid to produce 4-bromophenylacetic acid . This intermediate is then subjected to further reactions to introduce the pyrazole and triazole rings.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Sodium cyanide, Grignard reagents, and other nucleophiles.

    Oxidation and Reduction: Common oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

Properties

62537-97-7

Molecular Formula

C12H10BrN5

Molecular Weight

304.15 g/mol

IUPAC Name

4-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-1,2,4-triazole

InChI

InChI=1S/C12H10BrN5/c1-8-11(9-2-4-10(13)5-3-9)12(17-16-8)18-6-14-15-7-18/h2-7H,1H3,(H,16,17)

InChI Key

UXYARLLIQYBEAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)N2C=NN=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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